5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol
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Overview
Description
5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a hydroxyl group, and a chlorophenol moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol typically involves the stereoselective synthesis of the amino alcohol moiety, followed by its coupling with a chlorophenol derivative. One common method involves the use of chiral cyanohydrins as intermediates, which are then reduced to the desired amino alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4, H2), and bases (NaOH, KOtBu). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and in the development of chiral drugs.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism by which 5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the chlorophenol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino alcohols and chlorophenols, such as (1S,2R)-2-bromocyclopentanol and (1R,2S)-2-bromocyclopentanol . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.
Uniqueness
5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
Biological Activity
5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol is a chiral compound with a unique phenolic structure that includes an amino group and a hydroxyl group. Its molecular formula is C₉H₁₂ClNO₂, and it has a molecular weight of approximately 201.65 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition.
Chemical Structure and Properties
The presence of both the amino and hydroxyl functional groups in this compound enhances its reactivity and interaction with biological macromolecules. The chlorine atom attached to the aromatic ring also plays a critical role in modulating its biological activity.
Property | Value |
---|---|
Molecular Formula | C₉H₁₂ClNO₂ |
Molecular Weight | 201.65 g/mol |
Density | 1.331 g/cm³ |
pKa | 8.04 |
Mechanisms of Biological Activity
Research indicates that this compound may function as an enzyme inhibitor by forming hydrogen bonds and electrostatic interactions with specific target sites on enzymes or receptors. This ability to interact with biological targets suggests potential therapeutic applications, particularly in modulating biochemical pathways relevant to various diseases .
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it has been investigated for its effects on DNA gyrase, an essential enzyme for bacterial DNA replication. The compound's structural characteristics allow it to bind effectively to the active sites of these enzymes, thereby inhibiting their activity .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into the structure-activity relationships (SAR) that govern their efficacy:
- Antibacterial Activity : A series of derivatives similar to this compound were tested against various bacterial strains. The results indicated that modifications at specific positions on the phenolic ring could enhance antibacterial potency .
- Structure-Activity Relationships : The influence of halogen substitutions (such as chlorine) on the biological activity has been a focal point of research. For instance, compounds with varying chlorine positions exhibited different levels of enzyme inhibition and antibacterial activity .
- Therapeutic Potential : The compound's ability to act as an inhibitor for certain enzymes makes it a candidate for further investigation in drug development processes aimed at treating infections or other diseases related to enzyme dysfunction .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol | C₉H₁₂ClNO₂ | Different stereochemistry affecting biological activity |
5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-chlorophenol | C₉H₁₂ClNO₂ | Similar structure but different stereoisomerism |
2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol | C₉H₁₂ClNO₂ | Chlorine substitution at the para position alters reactivity |
The distinct stereochemistry and substitution pattern on the phenolic ring are crucial in determining the compound's reactivity and interactions within biological systems.
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
5-[(1R,2S)-1-amino-2-hydroxypropyl]-2-chlorophenol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1 |
InChI Key |
IDYGZWKQNDTMHS-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)Cl)O)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)Cl)O)N)O |
Origin of Product |
United States |
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